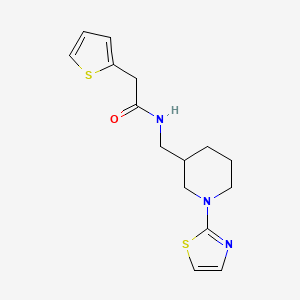

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-substituted acetamide derivatives, including those with thiazolyl and thiophenyl groups, typically involves a multi-step chemical process. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs is carried out by chloroacetylating amino benzothiazoles and then reacting them with substituted piperazines in the presence of a base . Similarly, other research has focused on synthesizing N-substituted acetamides with different substituents, such as the preparation of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, which were characterized by NMR and elemental analysis . These methods are indicative of the general approach to synthesizing compounds with the core structure of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide.

Molecular Structure Analysis

The molecular structure of N-substituted acetamides is often elucidated using various spectroscopic techniques. For example, the structure of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was determined using FT-IR, UV-Vis, NMR, and X-ray diffraction, revealing its crystallization in the monoclinic space group and the nature of intermolecular contacts through Hirshfeld surface analysis . These techniques are crucial for understanding the molecular geometry and electronic properties of the compounds, which are essential for predicting their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of N-substituted acetamides can be inferred from their interaction with biological enzymes and receptors. For instance, some N-substituted acetamides have been evaluated for their anti-inflammatory activity by assessing their ability to inhibit the COX-2 enzyme, as well as their interaction with opioid kappa receptors . These studies often involve molecular docking experiments to predict the binding interactions of the compounds with the target proteins, providing insights into their potential chemical reactivity in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamides are closely related to their structure and can be predicted using computational methods. The electronic properties, such as electrophilicity and charge transfer, can be assessed using density functional theory (DFT) calculations, as demonstrated for N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide . Additionally, the thermodynamic properties can be calculated to understand the stability and reactivity of the compounds at different temperatures. These properties are crucial for the development of new drugs, as they influence the pharmacokinetics and pharmacodynamics of the compounds.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Compounds similar to N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide have been studied for their antimicrobial activities. Derivatives of this compound were more effective against fungi than bacteria, with significant activity against Candida species. These derivatives exhibited effective doses lower than their cytotoxic doses, suggesting potential for safe antimicrobial use (Mokhtari & Pourabdollah, 2013).

Antitumor Properties

Several studies have explored the antitumor activities of derivatives related to N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide. New derivatives were synthesized and showed selective cytotoxicity against human lung adenocarcinoma cells, indicating potential as anticancer agents (Evren, Yurttaş, Eksellı & Akalın-Çiftçi, 2019). Another study synthesized novel derivatives with significant inhibitory effects on breast cancer cell lines, further highlighting the compound's potential in cancer treatment (Al-Said, Bashandy, Al-Qasoumi & Ghorab, 2011).

Optoelectronic Properties

Research has also been conducted on the optoelectronic properties of thiazole-based polythiophenes, a category to which this compound belongs. The study focused on the electrochemical polymerization and optoelectronic properties of such compounds, which could have implications in materials science and engineering (Camurlu & Guven, 2015).

Propriétés

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS2/c19-14(9-13-4-2-7-20-13)17-10-12-3-1-6-18(11-12)15-16-5-8-21-15/h2,4-5,7-8,12H,1,3,6,9-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHSFLBGJYBQKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2517196.png)

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2517197.png)

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517199.png)

![4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2517205.png)

![Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2517212.png)